N-(2-Dimethylaminophenyl)benzamide
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name N-(2-dimethylaminophenyl)benzamide derives from its constitutional structure: a benzamide group (benzene ring attached to a carbonyl-amide moiety) linked to a phenyl ring substituted with a dimethylamino group at the ortho (2nd) position. The systematic naming follows these rules:
- Parent chain : Benzamide (benzene carboxamide).
- Substituent : A phenyl group modified by a dimethylamino (-N(CH₃)₂) group at the second position.
- Connectivity : The amide nitrogen bonds to the 2-dimethylaminophenyl group.
The structural formula (Figure 1) highlights the planar benzamide core and the electron-rich dimethylamino substituent, which influences the compound’s solubility and reactivity.
Table 1: IUPAC Nomenclature and Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₁₅H₁₆N₂O | |
| Molecular Weight | 240.30 g/mol | |
| CAS Registry Number | 360044-93-5 |
Alternative Naming Conventions and Registry Identifiers
This compound is recognized under multiple aliases in chemical literature and commercial catalogs:
The dimethylamino group’s position (2nd carbon of the phenyl ring) is critical for distinguishing this compound from isomers, such as N-(3-dimethylaminophenyl)benzamide or N-(4-dimethylaminophenyl)benzamide , which exhibit distinct physicochemical properties.
Molecular Formula and Constitutional Isomerism
The molecular formula C₁₅H₁₆N₂O confirms 15 carbon atoms, 16 hydrogens, 2 nitrogens, and 1 oxygen. Constitutional isomers of this compound arise from variations in:
- Substituent position : Relocating the dimethylamino group to the 3rd or 4th position on the phenyl ring.
- Amide connectivity : Attaching the benzamide group to the nitrogen of the dimethylamino moiety instead of the phenyl ring (though steric hindrance makes this less likely).
Table 2: Constitutional Isomerism in C₁₅H₁₆N₂O Derivatives
| Isomer Type | Structural Feature | Example Compound |
|---|---|---|
| Positional Isomer | Dimethylamino at 3rd position | N-(3-dimethylaminophenyl)benzamide |
| Functional Group Isomer | Amide bonded to dimethylamino | Not observed in practice |
The absence of reported functional group isomers underscores the stability of the N-phenylamide linkage in this structural framework.
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[2-(dimethylamino)phenyl]benzamide |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-11-7-6-10-13(14)16-15(18)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,16,18) |
InChI Key |
NRYBJBQVUBRDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Property | This compound | N-(2,4-Dinitrophenyl)benzamide | Nitazoxanide |
|---|---|---|---|
| Substituent | 2-(dimethylamino)phenyl | 2,4-dinitrophenyl | 5-nitro-2-thiazolyl |
| Electronic Nature | Electron-donating | Electron-withdrawing | Electron-withdrawing |
| Key Activity | Potential H-bonding | Antimicrobial | Antiparasitic |
| Metabolic Stability | Moderate (basic amine) | Low (nitro groups) | High (clinical use) |
Preparation Methods
Classical Amidation via Acid Chloride and Amine Coupling
The most straightforward method involves reacting benzoyl chloride with 2-dimethylaminophenylamine in the presence of a base. This exothermic reaction typically proceeds in anhydrous solvents like dichloromethane or tetrahydrofuran (THF), with triethylamine or pyridine neutralizing HCl byproducts . For example:
Yields exceeding 90% are achievable under optimized conditions . A key advantage is scalability, as demonstrated in industrial protocols using aqueous NaOH to simplify purification .
Table 1: Representative Conditions for Acid Chloride Method
| Reactant Ratios (Benzoyl Chloride:Amine) | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 1:1.1 | THF | Et₃N | 0–25°C | 92% |
| 1:1 | H₂O | NaOH | 10°C | 98% |
Isatoic Anhydride Route
Isatoic anhydride serves as a versatile precursor for benzamides. In this method, the anhydride reacts with dimethylamine to form 2-aminobenzamide intermediates, which are subsequently acylated. A Chinese patent (CN101585781B) details the synthesis of N,N-dimethylbenzamide derivatives by heating isatoic anhydride with dimethylamine in toluene . Adapting this protocol for this compound involves substituting dimethylamine with 2-dimethylaminophenylamine under reflux:
This method avoids hazardous acid chlorides but requires careful control of stoichiometry to prevent diacylation .
Eco-Friendly Solvent Systems
Recent advances emphasize sustainability. A 2019 study reported using 2-methyltetrahydrofuran (2-MeTHF) as a green solvent for synthesizing 2-amino-N-(2-substituted-ethyl)benzamides . By replacing traditional THF with 2-MeTHF, the reaction achieves comparable yields (85–95%) while reducing environmental impact. Microwave irradiation further enhances efficiency, completing reactions in 1–2 hours .
Table 2: Solvent Comparison for Benzamide Synthesis
| Solvent | Reaction Time | Yield | Environmental Impact |
|---|---|---|---|
| THF | 4–6 h | 90% | High |
| 2-MeTHF | 2 h | 93% | Low |
| H₂O | 3 h | 98% | Minimal |
Continuous Flow Synthesis
Microreactor technology enables precise control over reaction parameters, improving selectivity and safety. A 2020 study demonstrated continuous-flow monobenzoylation of o-phenylenediamines using benzoic anhydride . Adapting this for this compound involves pumping 2-dimethylaminophenylamine and benzoyl chloride through a microreactor at 10°C. This method achieves near-quantitative yields (99%) with minimal byproducts .
Catalytic Amidation Using Coupling Reagents
Coupling agents like HATU or EDCl facilitate direct amidation between benzoic acid and 2-dimethylaminophenylamine. For example, benzoic acid activated with HATU in DMF reacts with the amine at room temperature. This method avoids handling corrosive acid chlorides but requires stoichiometric coupling reagents, increasing costs.
Mechanistic Insight :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol using methanol and K₂CO₃ under microwave conditions (100°C, 30 min) achieves 95% yield . This approach is ideal for high-throughput screening but demands specialized equipment.
Solid-Phase Synthesis
Although less common, solid-phase methods employ resin-bound amines for iterative benzamide synthesis. After acylation with benzoyl chloride, cleavage from the resin yields pure product. This method is favored in combinatorial chemistry but suffers from lower scalability.
Comparative Analysis of Methods
Table 3: Method Efficiency and Limitations
| Method | Yield | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| Acid Chloride | 90–98% | Low | High | Moderate |
| Isatoic Anhydride | 80–85% | Medium | Moderate | High |
| Continuous Flow | 99% | High | High | High |
| Microwave-Assisted | 95% | Medium | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Dimethylaminophenyl)benzamide?
- Methodology : The compound can be synthesized via coupling reactions between substituted benzoic acids and amines. For example, benzoyl chloride derivatives react with 2-dimethylaminophenylamine in the presence of a base (e.g., DIPEA) under anhydrous conditions in dichloromethane at low temperatures (0–5°C) to minimize side reactions. Post-reaction purification involves column chromatography or recrystallization .
- Key Considerations : Ensure stoichiometric control of benzoyl chloride to prevent over-acylation. Monitor reaction progress via TLC or HPLC.
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm substituent positions and proton environments. IR spectroscopy verifies amide bond formation (C=O stretch ~1650–1680 cm) .
- Elemental Analysis : CHNS analysis ensures correct stoichiometry .
- Melting Point : Compare with literature values for consistency .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
- Waste Disposal : Segregate organic waste and collaborate with certified disposal services to avoid environmental contamination .
- Ventilation : Perform reactions in fume hoods to prevent inhalation of dust or vapors .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate ligand-protein interactions. Optimize grid maps around the target's active site (e.g., HDACs) and apply Lamarckian genetic algorithms for conformational sampling. Validate results with molecular dynamics simulations .
- Scoring Function : Prioritize poses with lowest binding energy (ΔG) and analyze hydrogen bonding/π-π interactions .
Q. What experimental strategies resolve contradictions in crystallographic data for benzamide derivatives?
- Methodology :
- Refinement Tools : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement factors and occupancy rates to address disordered regions .
- Validation : Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and WinGX for symmetry checks .
- Data Collection : High-resolution X-ray data (≤1.0 Å) minimizes ambiguities in electron density maps .
Q. How do structural modifications influence the biological activity of this compound analogs?
- Methodology :
- SAR Studies : Introduce substituents (e.g., electron-withdrawing groups on the benzamide ring) and test inhibitory potency against targets like HDACs or PARP-1. For example:
| Substituent Position | Activity Trend (HDAC Inhibition) | Reference |
|---|---|---|
| N-Alkylation | Increased lipophilicity → Enhanced brain penetration | |
| Ortho-Substituents | Steric hindrance reduces binding affinity |
- In Vitro Assays : Measure IC values using enzymatic assays (e.g., fluorogenic substrates for HDACs) .
Q. What are the limitations of using benzamide derivatives in metabolic studies?
- Methodology :
- Off-Target Effects : At high concentrations, benzamides may inhibit poly(ADP-ribose) synthetase or disrupt glucose metabolism. Use dose-response curves to identify thresholds where target-specific effects dominate .
- Control Experiments : Include 3-aminobenzamide as a positive control for poly(ADP-ribose) inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
